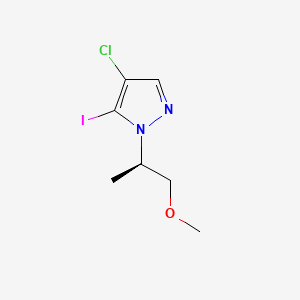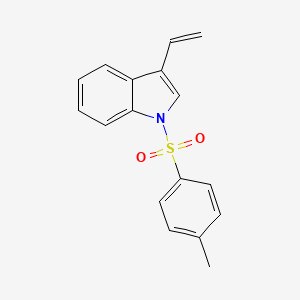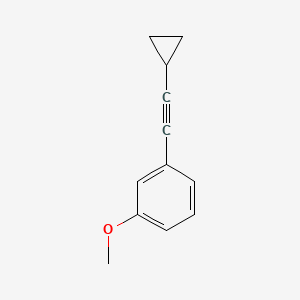
1-(2-Cyclopropylethynyl)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropylethynyl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a cyclopropylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclopropylacetylene.
Reaction Conditions: The reaction is often carried out under an inert atmosphere using a palladium-catalyzed coupling reaction. Common reagents include palladium(II) chloride (PdCl2), triphenylphosphine (PPh3), and copper(I) iodide (CuI).
Procedure: The cyclopropylacetylene is added to a solution of 3-methoxybenzene in a suitable solvent, such as tetrahydrofuran (THF), in the presence of the palladium catalyst and copper iodide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining strict control over reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-(2-Cyclopropylethynyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1-(2-Cyclopropylethynyl)-3-methoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity and molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced coatings
作用機序
The mechanism of action of 1-(2-Cyclopropylethynyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- 2-(2-Cyclopropylethynyl)benzoic acid
Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Comparison
1-(2-Cyclopropylethynyl)-3-methoxybenzene is unique due to the presence of both a cyclopropylethynyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. In contrast, similar compounds like efavirenz and 2-(2-cyclopropylethynyl)benzoic acid have different substituents and structural features that influence their reactivity and applications .
特性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
1-(2-cyclopropylethynyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H12O/c1-13-12-4-2-3-11(9-12)8-7-10-5-6-10/h2-4,9-10H,5-6H2,1H3 |
InChIキー |
NFATVQMGNFXWRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C#CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


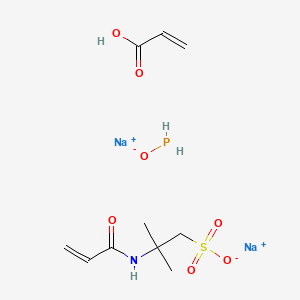
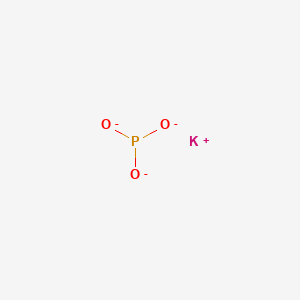
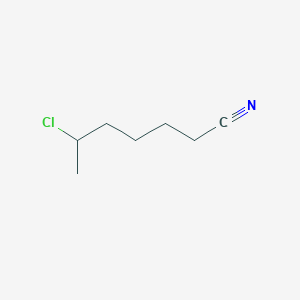

![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)

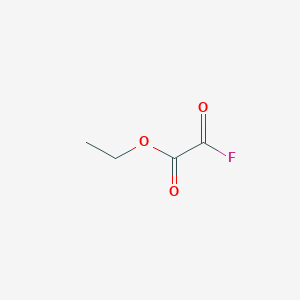
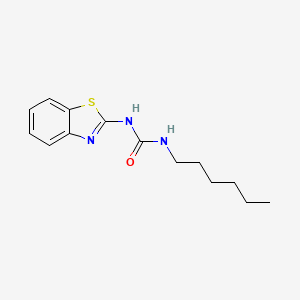
![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
